molecular formula C9H7ClN6O2 B14245931 Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-41-3

Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-

Cat. No.: B14245931
CAS No.: 521058-41-3
M. Wt: 266.64 g/mol
InChI Key: HRASKWNJKNZBSD-UHFFFAOYSA-N
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Description

Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound with the molecular formula C9H7ClN6O2 and a molecular weight of 266.644 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with ammonia or an amine under controlled conditions.

    Chlorination: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Tetrazole Ring Formation: The tetrazole ring is introduced by reacting the chlorinated benzamide with sodium azide and a suitable catalyst under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.

    Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of tetrazole derivatives or other substituted benzamides.

Scientific Research Applications

Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound without the chlorine and tetrazole substitutions.

    3-Chlorobenzamide: Benzamide with a chlorine atom at the 3-position.

    Tetrazole-substituted Benzamides: Benzamides with various tetrazole substitutions.

Uniqueness

Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific combination of chlorine and tetrazole substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

521058-41-3

Molecular Formula

C9H7ClN6O2

Molecular Weight

266.64 g/mol

IUPAC Name

3-chloro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide

InChI

InChI=1S/C9H7ClN6O2/c10-6-3-1-2-5(4-6)7(17)11-9(18)12-8-13-15-16-14-8/h1-4H,(H3,11,12,13,14,15,16,17,18)

InChI Key

HRASKWNJKNZBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=O)NC2=NNN=N2

Origin of Product

United States

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